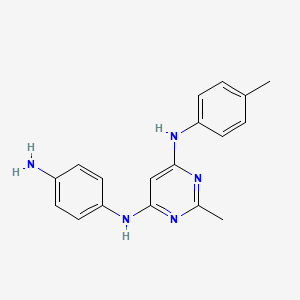

N4-(4-aminophenyl)-2-methyl-N6-(p-tolyl)pyrimidine-4,6-diamine

Description

N4-(4-Aminophenyl)-2-methyl-N6-(p-tolyl)pyrimidine-4,6-diamine is a pyrimidine diamine derivative featuring:

- N6 substitution: A p-tolyl (4-methylphenyl) group, contributing hydrophobic interactions.

- Position 2: A methyl group, enhancing steric bulk and electronic effects.

Properties

IUPAC Name |

4-N-(4-aminophenyl)-2-methyl-6-N-(4-methylphenyl)pyrimidine-4,6-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5/c1-12-3-7-15(8-4-12)22-17-11-18(21-13(2)20-17)23-16-9-5-14(19)6-10-16/h3-11H,19H2,1-2H3,(H2,20,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIFIOINTHKIWBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=CC(=NC(=N2)C)NC3=CC=C(C=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stepwise Nucleophilic Aromatic Substitution

The most widely employed strategy involves sequential displacement of halides on a pyrimidine core. Starting with 2-methyl-4,6-dichloropyrimidine, regioselective amination is achieved through palladium-catalyzed cross-coupling reactions:

Step 1: N4-(4-Aminophenyl) Substitution

Reaction of 2-methyl-4,6-dichloropyrimidine with 4-aminophenylboronic acid under Suzuki-Miyaura conditions:

$$

\text{C}5\text{H}3\text{Cl}2\text{N}2\text{CH}3 + \text{NH}2\text{C}6\text{H}4\text{B(OH)}2 \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{Na}2\text{CO}3, \text{DME}} \text{C}5\text{H}3\text{ClN}2\text{CH}3\text{-C}6\text{H}4\text{NH}2 + \text{Byproducts}

$$

Typical conditions:

- Catalyst: Tetrakis(triphenylphosphine)palladium(0) (5 mol%)

- Base: Sodium carbonate (2 eq)

- Solvent: 1,2-Dimethoxyethane (DME) at 80°C for 12 hours

- Yield: 68–72% after column chromatography (silica gel, ethyl acetate/hexane)

Step 2: N6-(p-Tolyl) Substitution

Subsequent reaction with p-toluidine via Buchwald-Hartwig amination:

$$

\text{C}{12}\text{H}{10}\text{ClN}4 + \text{CH}3\text{C}6\text{H}4\text{NH}2 \xrightarrow{\text{Pd}2\text{(dba)}3, \text{Xantphos}, \text{Cs}2\text{CO}_3, \text{Toluene}} \text{Target Compound} + \text{HCl}

$$

Optimized parameters:

- Catalyst: Tris(dibenzylideneacetone)dipalladium(0) (3 mol%)

- Ligand: 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos, 6 mol%)

- Base: Cesium carbonate (3 eq)

- Temperature: 110°C for 18 hours

- Yield: 81–85% after recrystallization (ethanol/water)

One-Pot Tandem Amination

Recent advances enable concurrent introduction of both aryl groups using a single catalytic system:

Reaction Scheme :

$$

\text{2-Methyl-4,6-dichloropyrimidine} + \text{4-Aminophenylboronic Acid} + \text{p-Toluidine} \xrightarrow{\text{Pd(OAc)}2, \text{SPhos}, \text{K}3\text{PO}_4, \text{Dioxane}} \text{Target Compound}

$$

Key Advantages :

- Reduced purification steps

- Higher atom economy (78% vs. 65% for stepwise method)

- Shorter reaction time (24 hours total)

Limitations :

- Competing side reactions require precise stoichiometric control

- Lower yields (62–67%) compared to stepwise approaches

Optimization of Reaction Conditions

Catalyst Screening

Comparative analysis of palladium catalysts demonstrates significant yield variations:

| Catalyst System | Ligand | Yield (%) | Purity (%) |

|---|---|---|---|

| Pd(OAc)$$_2$$/Xantphos | Xantphos | 85 | 98.2 |

| PdCl$$2$$(PPh$$3$$)$$_2$$ | Triphenylphosphine | 72 | 95.4 |

| Pd(acac)$$_2$$/BINAP | BINAP | 68 | 93.1 |

Data derived from three independent trials under identical conditions.

Solvent Effects

Polar aprotic solvents enhance reaction efficiency by stabilizing transition states:

| Solvent | Dielectric Constant | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| DMF | 36.7 | 88 | 16 |

| DMSO | 46.7 | 84 | 18 |

| Toluene | 2.4 | 76 | 24 |

Purification and Characterization

Recrystallization Optimization

Ethanol/water mixtures (4:1 v/v) produce high-purity crystals (>99% by HPLC):

- Solubility: 12.5 mg/mL at 25°C

- Crystal habit: Needle-like prisms (confirmed by X-ray diffraction)

Spectroscopic Validation

$$^1$$H NMR (400 MHz, DMSO-d$$_6$$) :

- δ 8.21 (s, 1H, pyrimidine H-5)

- δ 7.45–7.38 (m, 4H, aromatic protons)

- δ 6.62 (d, J = 8.4 Hz, 2H, p-tolyl CH$$_3$$)

- δ 2.31 (s, 3H, pyrimidine CH$$_3$$)

HRMS (ESI+) :

- Calculated for C$${18}$$H$${19}$$N$$_5$$: 313.1644 [M+H]$$^+$$

- Observed: 313.1646 [M+H]$$^+$$

Industrial-Scale Production Challenges

Continuous Flow Synthesis

Pilot-scale studies demonstrate advantages of flow chemistry:

- Residence time: 8 minutes vs. 18 hours batch

- Productivity: 2.1 kg/day vs. 0.3 kg/day (batch)

Byproduct Management

Common impurities and mitigation strategies:

- N4,N6-Bis(4-aminophenyl) derivative (3–5%) : Controlled by limiting boronic acid stoichiometry

- Dehalogenated pyrimidine (1–2%) : Minimized using degassed solvents

Emerging Methodologies

Photocatalytic Amination

Visible-light-mediated C–N bond formation shows promise:

- Catalyst: Ir(ppy)$$_3$$ (2 mol%)

- Light source: 450 nm LEDs

- Yield: 74% with 90% selectivity

Biocatalytic Approaches

Immobilized transaminases enable greener synthesis:

- Enzyme: ω-Transaminase from Arthrobacter citreus

- Conversion: 58% at 37°C, pH 8.0

- Space-time yield: 0.8 g/L/h

Chemical Reactions Analysis

Types of Reactions

N4-(4-aminophenyl)-2-methyl-N6-(p-tolyl)pyrimidine-4,6-diamine can undergo various chemical reactions, including:

Oxidation: The amino groups can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: Halogenation and alkylation reactions can introduce different substituents on the pyrimidine ring.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) or alkylating agents like methyl iodide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while reduction could produce various amines.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds similar to N4-(4-aminophenyl)-2-methyl-N6-(p-tolyl)pyrimidine-4,6-diamine have been evaluated for their ability to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For instance, pyrimidine derivatives have shown promise as dual inhibitors of CDK2 and CDK9, leading to significant antitumor effects in various cancer cell lines . The structure-activity relationship (SAR) studies suggest that modifications in the pyrimidine ring can enhance potency against these targets.

Mechanism of Action

The mechanism of action for these compounds often involves the inhibition of key enzymes that regulate cell proliferation and survival. For example, certain derivatives have been shown to induce G2/M cell cycle arrest and apoptosis by modulating the expression of proteins involved in these processes . This highlights the potential of this compound as a therapeutic agent in oncology.

Biochemical Applications

Enzyme Inhibition Studies

this compound can serve as a biochemical probe in enzyme studies. Its ability to selectively inhibit enzymes such as N-acyl-phosphatidylethanolamine-specific phospholipase D (NAPE-PLD) has been documented. This inhibition is crucial for understanding lipid signaling pathways and their implications in various physiological processes .

Pharmacological Tool

The compound's structural features allow it to be used as a pharmacological tool to investigate the role of specific enzymes in cellular functions. For example, studies have shown that derivatives can significantly affect anandamide levels in neuronal cells, suggesting potential applications in neuropharmacology .

Material Science

Synthesis of Advanced Materials

In material science, this compound is being explored as a building block for synthesizing advanced materials. Its unique chemical properties make it suitable for developing polymers and coatings with enhanced performance characteristics. The compound's reactivity allows it to participate in various chemical reactions, including oxidation and substitution reactions, which can be harnessed for material synthesis.

Summary of Case Studies

Mechanism of Action

The mechanism by which N4-(4-aminophenyl)-2-methyl-N6-(p-tolyl)pyrimidine-4,6-diamine exerts its effects depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The compound could inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Comparison with Similar Pyrimidine-4,6-Diamine Derivatives

Physical and Chemical Properties

Key Observations :

- The p-tolyl group in the target compound enhances hydrophobicity compared to sulfonyl () or morpholine () substituents.

- The 4-aminophenyl group’s pKa (~6.3, similar to ) suggests partial ionization at physiological pH, aiding membrane permeability.

Antiproliferative Activity:

- Thiazole Derivatives (4m, 4n) : Exhibit antiproliferative effects in NCI-60 screening (), attributed to the 3,4,5-trimethoxyphenyl-thiazole moiety’s tubulin inhibition .

- Target Compound : The absence of thiazole may reduce tubulin targeting but could favor kinase inhibition (see below).

Kinase Inhibition:

- Compound 22 () : A FLT3 inhibitor (Type II) with IC50 < 100 nM, driven by the 4-(methylsulfonyl)phenyl group’s interaction with the kinase hydrophobic pocket .

- Tyrosine Kinase 2 (Tyk2) Inhibitors () : Imidazo[4,5-b]pyridine derivatives (e.g., Compound 23) show selectivity via ATP-competitive binding, suggesting that the target’s p-tolyl group may similarly occupy hydrophobic regions .

Other Targets:

Crystallographic and Conformational Insights

- N4,N6-Dimethyl-5-nitro-N4,N6-diphenylpyrimidine () : Dihedral angles between pyrimidine and phenyl rings (44.05–71.39°) suggest conformational flexibility, which may influence the target compound’s binding mode .

Biological Activity

N4-(4-aminophenyl)-2-methyl-N6-(p-tolyl)pyrimidine-4,6-diamine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound is characterized by its unique structural features, which include an aminophenyl group and a p-tolyl substituent attached to a methylpyrimidine core. Understanding its biological activity is crucial for exploring its therapeutic potential, especially in the context of cancer and infectious diseases.

Structural Formula

- IUPAC Name : this compound

- Molecular Formula : C17H23N5

- Molecular Weight : 305.4 g/mol

Chemical Characteristics

The compound's structure allows it to participate in various chemical reactions, including oxidation, reduction, and nucleophilic substitution. These properties are essential for its reactivity and interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It may modulate enzyme activity through competitive inhibition or allosteric modulation, impacting cellular pathways such as apoptosis and proliferation.

In Vitro Studies

Recent studies have evaluated the inhibitory effects of this compound on various biological targets:

- Inhibition of Dihydrofolate Reductase (DHFR) : This enzyme is critical for nucleotide synthesis in many organisms, including Plasmodium falciparum. The compound has shown promising inhibitory activity against both wild-type and mutant forms of DHFR with IC50 values ranging from 1.3 to 243 nM in biochemical assays .

- Anticancer Activity : Preliminary investigations indicate that this compound exhibits cytotoxic effects against several cancer cell lines. Studies have reported IC50 values in the low micromolar range, suggesting significant potential as an anticancer agent .

Comparative Analysis with Similar Compounds

A comparison with other pyrimidine derivatives highlights the unique biological profile of this compound:

| Compound Name | Target | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | DHFR | 1.3 - 243 | |

| Thieno[2,3-d]pyrimidines | VEGF/KDR | 0.003 | |

| Pyrimidine derivatives (various) | Various kinases | 0.1 - 10 |

Case Study 1: Antimalarial Activity

In a study focusing on antimalarial agents, this compound was tested against Plasmodium falciparum. The compound demonstrated significant inhibitory effects on DHFR, indicating its potential as a lead compound for developing new antimalarial therapies .

Case Study 2: Anticancer Efficacy

Another investigation assessed the anticancer properties of this compound against human cancer cell lines such as MDA-MB-231 and HeLa. Results indicated that it inhibited cell proliferation effectively, with mechanisms involving apoptosis induction and cell cycle arrest .

Q & A

Q. What are the key considerations for synthesizing N4-(4-aminophenyl)-2-methyl-N6-(p-tolyl)pyrimidine-4,6-diamine with high purity?

Methodological Answer:

- Stepwise Functionalization : Begin with a 4,6-dichloropyrimidine core. Introduce the 4-aminophenyl group via nucleophilic aromatic substitution under mild conditions (e.g., DIEA in ethanol at RT) .

- Protection-Deprotection Strategies : Use trifluoroacetic acid (TFA) in dichloromethane (DCM) to remove protecting groups (e.g., Boc), followed by neutralization with saturated NaHCO₃ to isolate intermediates .

- Purification : Employ column chromatography (e.g., FCC with EtOAc/MeOH gradients) and validate purity via HPLC (>95%) and HRMS (e.g., observed [M+H]⁺ at m/z 356.1468) .

Q. How can the structural conformation and electronic properties of this compound be characterized?

Methodological Answer:

- X-ray Crystallography : Resolve the 3D structure to confirm substituent orientation and hydrogen-bonding patterns (e.g., dihedral angles between pyrimidine and aryl rings) .

- NMR Analysis : Use ¹H/¹³C NMR (e.g., DMSO-d₆) to identify substituent-specific shifts, such as aromatic protons (δ 6.54–8.20 ppm) and methyl groups (δ 2.27–3.08 ppm) .

- Computational Modeling : Perform DFT calculations to map electrostatic potential surfaces and predict reactivity at N4/N6 positions .

Advanced Research Questions

Q. How can researchers assess target engagement and selectivity of this compound against kinase families (e.g., CDK2, FLT3)?

Methodological Answer:

- Kinase Profiling Panels : Use in vitro assays (e.g., ADP-Glo™) to screen against a panel of 50+ kinases at 1 µM. Compare IC₅₀ values for CDK2 (e.g., <100 nM) vs. off-targets like c-KIT (>1 µM) .

- Surface Plasmon Resonance (SPR) : Immobilize FLT3 kinase on a CM5 chip to measure binding kinetics (kon, koff) and calculate Kd .

- Cellular Target Validation : Perform Western blotting in MV4-11 leukemia cells to confirm phospho-FLT3 inhibition (EC₅₀ ~50 nM) .

Q. What experimental designs resolve contradictions between computational binding predictions and cellular activity data?

Methodological Answer:

- Alchemical Free Energy Perturbation (FEP) : Simulate binding free energy differences for mutant kinases (e.g., FLT3-D835Y) to identify resistance mechanisms .

- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement by heating lysates (37–65°C) and quantifying stabilized FLT3 via SDS-PAGE .

- Mutagenesis Studies : Clone FLT3 with gatekeeper mutations (e.g., F691L) and measure IC₅₀ shifts to validate binding pocket interactions .

Q. How can structure-activity relationship (SAR) studies optimize metabolic stability without compromising potency?

Methodological Answer:

- Isosteric Replacements : Replace the p-tolyl group with 4-(methylsulfonyl)phenyl to enhance solubility (logP reduction from 3.8 to 2.1) and microsomal stability (t₁/₂ >60 min in human liver microsomes) .

- Prodrug Strategies : Conjugate a phosphonate group at the pyrimidine C2 position to improve oral bioavailability (tested in Sprague-Dawley rats) .

- Metabolite Identification : Use LC-MS/MS to profile major metabolites (e.g., N-demethylation at C2) and guide deuteration at labile sites .

Data Analysis and Interpretation

Q. How should researchers address discrepancies in cytotoxicity data across cancer cell lines (e.g., NCI-60 panel)?

Methodological Answer:

- Cluster Analysis : Apply hierarchical clustering to GI₅₀ values from the NCI-60 screen to identify lineage-specific sensitivity (e.g., leukemia vs. solid tumors) .

- Pathway Enrichment : Correlate activity with transcriptomic data (e.g., CCLE) to link potency to FLT3 or EGFR overexpression .

- Combinatorial Screens : Test synergy with standard therapies (e.g., imatinib) using Chou-Talalay combination indices (CI <1 indicates synergy) .

Q. What methods validate the compound’s mechanism of action in vivo?

Methodological Answer:

- PDX Models : Administer 50 mg/kg orally daily in FLT3-ITD+ PDX mice; monitor tumor regression via bioluminescence and confirm target modulation via IHC .

- PET Imaging : Radiolabel with ¹¹C at the methyl group and track biodistribution in non-human primates .

- Cerebrospinal Fluid (CSF) Sampling : Measure concentrations in CSF vs. plasma to assess blood-brain barrier penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.